molecular formula C24H22N2O3 B442857 11-(2-furyl)-3-(4-methoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol CAS No. 516456-34-1

11-(2-furyl)-3-(4-methoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol

Cat. No.: B442857
CAS No.: 516456-34-1
M. Wt: 386.4g/mol
InChI Key: TTXPQQKLSIZVJF-UHFFFAOYSA-N
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Description

11-(2-furyl)-3-(4-methoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol is a complex organic compound that features a unique combination of furan, methoxyphenyl, and benzodiazepine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(2-furyl)-3-(4-methoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol typically involves multi-step organic reactions. One common method involves the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino) butanoic acid . The imine–imine rearrangement is initiated by potassium hydride, leading to the formation of the desired benzodiazepine structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, with a focus on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

11-(2-furyl)-3-(4-methoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The benzodiazepine core can be reduced to form dihydrobenzodiazepines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the benzodiazepine core can produce dihydrobenzodiazepines.

Scientific Research Applications

11-(2-furyl)-3-(4-methoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-(2-furyl)-3-(4-methoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol involves its interaction with specific molecular targets and pathways. The benzodiazepine core is known to interact with the gamma-aminobutyric acid (GABA) receptor, enhancing its inhibitory effects on neurotransmission. This interaction can lead to sedative, anxiolytic, and anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar sedative and anxiolytic effects.

    Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant properties.

    Clonazepam: Known for its anticonvulsant and muscle relaxant effects.

Uniqueness

11-(2-furyl)-3-(4-methoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol is unique due to the presence of the furan and methoxyphenyl groups, which may confer additional pharmacological properties and enhance its interaction with specific molecular targets .

Properties

CAS No.

516456-34-1

Molecular Formula

C24H22N2O3

Molecular Weight

386.4g/mol

IUPAC Name

6-(furan-2-yl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C24H22N2O3/c1-28-17-10-8-15(9-11-17)16-13-20-23(21(27)14-16)24(22-7-4-12-29-22)26-19-6-3-2-5-18(19)25-20/h2-12,16,24-26H,13-14H2,1H3

InChI Key

TTXPQQKLSIZVJF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=CO5)C(=O)C2

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=CO5)C(=O)C2

Origin of Product

United States

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